"4-(3-Fluorophenoxy)butan-2-amine chemical properties"
"4-(3-Fluorophenoxy)butan-2-amine chemical properties"
An In-depth Technical Guide to the Chemical Properties of 4-(3-Fluorophenoxy)butan-2-amine
Introduction
4-(3-Fluorophenoxy)butan-2-amine is a fluorinated aromatic ether amine that represents a valuable molecular scaffold in modern medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a flexible butan-2-amine chain, a phenoxy ether linkage, and a strategically placed fluorine atom on the aromatic ring. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[1][2]. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, offering field-proven insights for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of all subsequent research. 4-(3-Fluorophenoxy)butan-2-amine is a chiral primary amine with the following core identifiers.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1038717-82-6 | [3] |
| Molecular Formula | C₁₀H₁₄FNO | [3] |
| Molecular Weight | 183.22 g/mol | [3] |
| SMILES String | FC1=CC(OCCC(N)C)=CC=C1 | [3] |
| IUPAC Name | 4-(3-Fluorophenoxy)butan-2-amine | N/A |
The physical and computed properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and potential for forming intermolecular interactions.
Table 2: Physicochemical and Computed Properties
| Property | Value | Significance in Drug Development | Source |
| Purity | ≥98% | Standard for research-grade chemical intermediates. | [3] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Influences membrane permeability and oral bioavailability. | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.94 | Measures lipophilicity, affecting absorption and distribution. | [3] |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. | [3] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. | [3] |
| Rotatable Bonds | 4 | Indicates molecular flexibility, which can impact receptor binding. | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | Highlights the need for controlled storage to prevent degradation. | [3] |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of 4-(3-Fluorophenoxy)butan-2-amine involves a two-step sequence: a Williamson ether synthesis to construct the phenoxy-butanone intermediate, followed by a reductive amination to install the primary amine. This approach is widely used for its reliability and high yields.
Step 1: Williamson Ether Synthesis of 4-(3-Fluorophenoxy)-2-butanone (Intermediate 2)
This classical reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The choice of a strong base is critical to fully deprotonate the weakly acidic 3-fluorophenol, thereby generating a potent nucleophile.
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Causality: Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, irreversible base that deprotonates the phenol to form the sodium phenoxide in situ. The reaction drives to completion as the only byproduct is hydrogen gas, which evolves from the reaction mixture.
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Protocol Validation: The reaction progress can be monitored by the cessation of hydrogen gas evolution upon complete formation of the phenoxide. Subsequent analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can track the consumption of the starting materials and the formation of the product ether.
Step 2: Reductive Amination of 4-(3-Fluorophenoxy)-2-butanone
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate[4]. The direct, one-pot method is preferred for its efficiency.
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Causality: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. This imine is then reduced to the final amine product[4]. A key challenge is selecting a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice for this transformation as it is selective for the reduction of imines over ketones, especially at slightly acidic pH which also catalyzes imine formation[5].
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Protocol Validation: The reaction is self-validating as the selective nature of NaBH₃CN minimizes the formation of the corresponding alcohol byproduct. The progress is monitored by TLC, staining for the amine product with ninhydrin. Purification is typically achieved via column chromatography or an acidic aqueous wash to extract the basic amine product, which is then liberated by basification and re-extraction.
Caption: Synthetic pathway for 4-(3-Fluorophenoxy)butan-2-amine.
Experimental Protocol
Step 1: Synthesis of 4-(3-Fluorophenoxy)-2-butanone
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 3-fluorophenol (1.0 eq.) in DMF dropwise.
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Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
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Cool the mixture back to 0°C and add a solution of 4-chlorobutan-2-one (1.1 eq.) in DMF dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography to yield the ketone intermediate.
Step 2: Synthesis of 4-(3-Fluorophenoxy)butan-2-amine
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Dissolve 4-(3-fluorophenoxy)-2-butanone (1.0 eq.) and ammonium acetate (10 eq.) in methanol.
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Stir the solution at room temperature for 30 minutes.
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Add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 30°C.
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Stir the reaction mixture at room temperature overnight.
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Acidify the mixture to pH ~2 with 2M HCl to quench excess reducing agent.
-
Concentrate the solvent in vacuo.
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Partition the residue between water and diethyl ether. Discard the organic layer.
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Basify the aqueous layer to pH >10 with 2M NaOH.
-
Extract the product with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final amine product.
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structure confirmation. The following data are predicted based on the known spectral properties of the constituent functional groups.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 6.6-7.3 ppm | Complex multiplet pattern characteristic of a 1,3-disubstituted fluorobenzene ring. |
| -O-CH ₂- | δ ~4.1 ppm (t) | Methylene protons adjacent to the ether oxygen, split by the neighboring CH₂ group. | |
| -CH ₂-CH(N)- | δ ~2.0 ppm (m) | Methylene protons adjacent to the chiral center. | |
| -CH(N )- | δ ~3.2 ppm (m) | Methine proton at the chiral center, adjacent to the amine. | |
| -CH ₃ | δ ~1.2 ppm (d) | Methyl protons split by the adjacent methine proton. | |
| -NH ₂ | δ 1.5-2.5 ppm (br s) | Broad singlet for the primary amine protons; chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | Aromatic Carbons | δ 103-165 ppm | Multiple signals, including a large doublet for the carbon bearing the fluorine (C-F coupling). |
| Aliphatic Carbons | δ 20-70 ppm | Four distinct signals corresponding to the four aliphatic carbons. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 183 | Corresponds to the molecular weight of the compound. |
| α-Cleavage Fragment | m/z 44 | Loss of the 3-fluorophenoxypropyl radical results in the [CH₃CHNH₂]⁺ fragment, a characteristic fragmentation for 2-amines[6]. | |
| IR Spectroscopy | N-H Stretch | 3400-3250 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine (R-NH₂) group. This is a key diagnostic feature[7][8]. |
| N-H Bend (Scissor) | 1650-1580 cm⁻¹ | Characteristic bending vibration for a primary amine[7][8]. | |
| C-O-C Stretch | 1250-1050 cm⁻¹ | Stretching of the aryl-alkyl ether linkage. | |
| C-F Stretch | 1200-1000 cm⁻¹ | Strong absorption due to the carbon-fluorine bond. | |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Vibrations from the benzene ring. |
Potential Applications in Drug Discovery
While specific biological activity for 4-(3-Fluorophenoxy)butan-2-amine is not extensively documented in public literature, its structural motifs are prevalent in pharmacologically active agents.
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Kinase Inhibition: The phenoxy-amine scaffold is a common feature in various kinase inhibitors. For instance, derivatives of 4-(phenoxy)quinoline have been developed as potent and selective c-Met inhibitors for cancer therapy[9]. The butan-2-amine moiety can serve as a versatile handle for further chemical elaboration to target the solvent-exposed regions of kinase active sites.
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GPCR Modulation: The combination of an aromatic ring and a basic amine center is a classic template for ligands targeting G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors.
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Building Block for Chemical Libraries: As a chiral primary amine, this compound is an ideal starting material for creating diverse chemical libraries through parallel synthesis. The amine can be readily acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents, enabling rapid exploration of the structure-activity relationship (SAR) for a given biological target.
Conclusion
4-(3-Fluorophenoxy)butan-2-amine is a synthetically accessible and chemically versatile compound with significant potential as an intermediate and building block in drug discovery. Its properties are defined by the interplay of its primary amine, fluorophenoxy ether, and flexible alkyl chain. The robust synthetic route via Williamson ether synthesis and reductive amination allows for its efficient production, while its functional groups provide ample opportunity for further derivatization. This technical guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in the pursuit of novel therapeutics.
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]
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